molecular formula C6H7BrN2O2S B13006082 5-Bromo-4-methyl-2-(methylsulfonyl)pyrimidine

5-Bromo-4-methyl-2-(methylsulfonyl)pyrimidine

Cat. No.: B13006082
M. Wt: 251.10 g/mol
InChI Key: NXLPPTSFSSSNCO-UHFFFAOYSA-N
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Description

5-Bromo-4-methyl-2-(methylsulfonyl)pyrimidine is an organic compound with the molecular formula C6H7BrN2O2S. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. This compound is known for its applications in various fields, including pharmaceuticals and chemical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-4-methyl-2-(methylsulfonyl)pyrimidine typically involves the bromination of 4-methyl-2-(methylsulfonyl)pyrimidine. One common method includes the use of bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is carried out under controlled conditions to ensure the selective bromination at the desired position on the pyrimidine ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple steps of purification such as recrystallization or chromatography to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-4-methyl-2-(methylsulfonyl)pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrimidines, while coupling reactions can produce complex organic molecules with extended carbon chains .

Scientific Research Applications

5-Bromo-4-methyl-2-(methylsulfonyl)pyrimidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Bromo-4-methyl-2-(methylsulfonyl)pyrimidine involves its interaction with specific molecular targets. It can inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact pathways depend on the specific application and the biological system being studied. For example, in pharmaceutical applications, it may inhibit viral replication or cancer cell proliferation by targeting key enzymes involved in these processes .

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-2-(methylsulfonyl)pyrimidine
  • 5-Chloro-2-(methylsulfonyl)pyrimidine
  • 4-Methyl-2-(methylsulfonyl)pyrimidine

Uniqueness

5-Bromo-4-methyl-2-(methylsulfonyl)pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both bromine and methylsulfonyl groups allows for versatile reactivity and makes it a valuable intermediate in various synthetic pathways .

Properties

IUPAC Name

5-bromo-4-methyl-2-methylsulfonylpyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BrN2O2S/c1-4-5(7)3-8-6(9-4)12(2,10)11/h3H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXLPPTSFSSSNCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1Br)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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